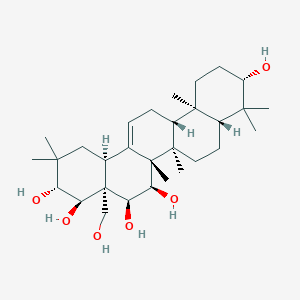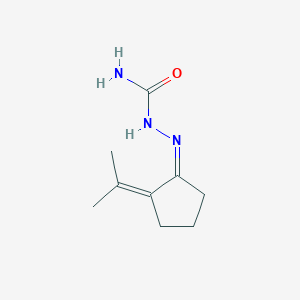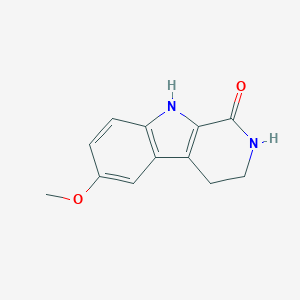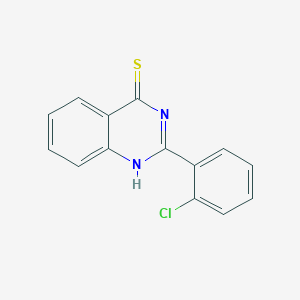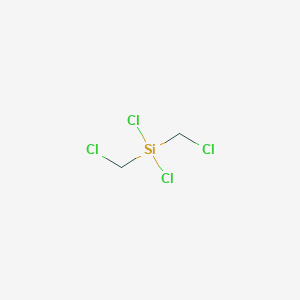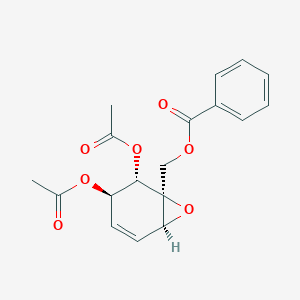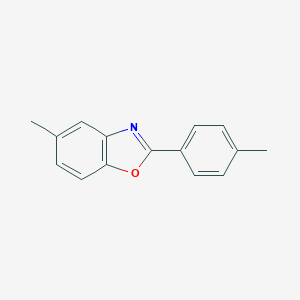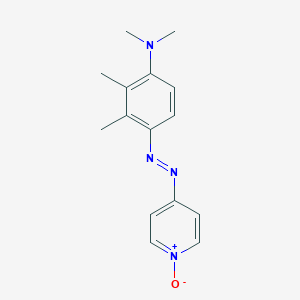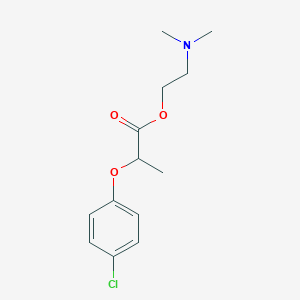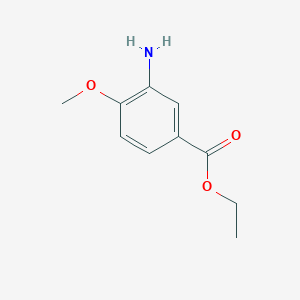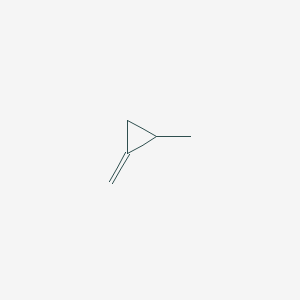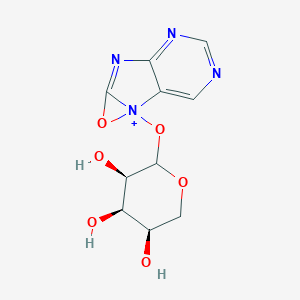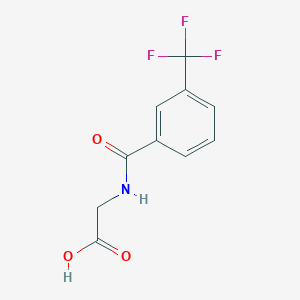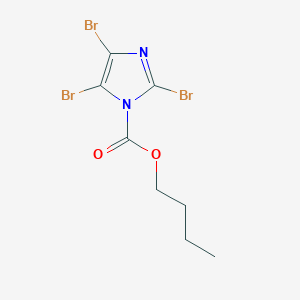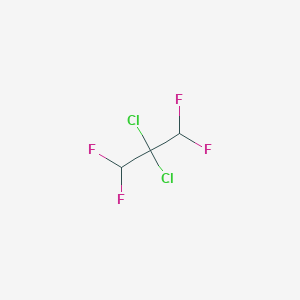
2,2-Dichloro-1,1,3,3-tetrafluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1,1,3,3-tetrafluoropropane, also known as HCFC-124, is a colorless, odorless gas that is used in various industrial applications. It is a member of the hydrochlorofluorocarbon (HCFC) family, which is a group of chemicals that are used as refrigerants, solvents, and foam-blowing agents. HCFC-124 has been widely used in the past as a refrigerant, but due to its harmful effects on the environment, its use has been phased out in many countries.
作用机制
The mechanism of action of 2,2-Dichloro-1,1,3,3-tetrafluoropropane is not well understood. It is believed to act as a central nervous system depressant, affecting the release and uptake of neurotransmitters in the brain. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have anesthetic properties, and it has been used as a general anesthetic in some medical procedures.
生化和生理效应
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been shown to have a number of biochemical and physiological effects. It has been shown to cause liver and kidney damage in animals, and it has been linked to developmental and reproductive problems. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been shown to have neurotoxic effects, including memory impairment and decreased motor function.
实验室实验的优点和局限性
2,2-Dichloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It is a highly stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, its use is limited by its harmful effects on the environment and its potential health risks to laboratory workers.
未来方向
As 2,2-Dichloro-1,1,3,3-tetrafluoropropane is being phased out in many countries, there is a need for the development of new, environmentally friendly alternatives. Research is currently underway to develop new refrigerants and foam-blowing agents that have lower global warming potential and ozone depletion potential. There is also ongoing research into the potential health effects of 2,2-Dichloro-1,1,3,3-tetrafluoropropane and other HCFCs, with the aim of developing safer alternatives for use in laboratory experiments.
合成方法
The synthesis of 2,2-Dichloro-1,1,3,3-tetrafluoropropane involves the reaction of 1,1,1,2-tetrafluoroethane with chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the resulting product is purified through distillation.
科学研究应用
2,2-Dichloro-1,1,3,3-tetrafluoropropane has been used in scientific research as a solvent and a reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 2,2-Dichloro-1,1,3,3-tetrafluoropropane has also been used in the development of new refrigerants and foam-blowing agents that have lower environmental impact.
属性
CAS 编号 |
17705-30-5 |
|---|---|
产品名称 |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
分子式 |
C3H2Cl2F4 |
分子量 |
184.94 g/mol |
IUPAC 名称 |
2,2-dichloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-3(5,1(6)7)2(8)9/h1-2H |
InChI 键 |
IGUGQDSSBKNSBH-UHFFFAOYSA-N |
SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
规范 SMILES |
C(C(C(F)F)(Cl)Cl)(F)F |
其他 CAS 编号 |
17705-30-5 |
同义词 |
2,2-Dichloro-1,1,3,3-tetrafluoropropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



